

Physical properties of Caronic anhydride (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Cat. No.:	B1662030

[Get Quote](#)

A Comprehensive Technical Guide to the Physical Properties of Caronic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caronic anhydride (CAS 67911-21-1), a bicyclic lactone with the molecular formula $C_7H_8O_3$, is a pivotal intermediate in contemporary organic synthesis, notably in the development of pharmaceutical agents such as Boceprevir.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for ensuring the purity and integrity of resulting compounds. This guide provides an in-depth analysis of the melting point, boiling point, and solubility of caronic anhydride, grounded in established experimental data and theoretical principles. Methodologies for the determination of these properties are discussed, offering a framework for self-validating experimental protocols within a research and development setting.

Introduction: The Significance of Caronic Anhydride in Synthetic Chemistry

Caronic anhydride, systematically named **6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione**, possesses a unique and strained ring system that imparts significant reactivity, making it a

valuable building block in the synthesis of complex molecules.^[1] Its utility as a pharmaceutical intermediate underscores the critical need for well-characterized physical constants to guide its use in laboratory and industrial settings.^{[1][2]} This document serves as a definitive resource on these properties, synthesizing available data with practical insights for the discerning scientist.

Physical Properties of Caronic Anhydride: A Quantitative Overview

The physical state of caronic anhydride under standard conditions is a white to off-white crystalline solid.^{[1][2][3]} Its appearance as a solid facilitates ease of handling and storage, though its sensitivity to moisture necessitates specific precautions to prevent hydrolysis.^[1]

Physical Property	Value	Notes
Melting Point	52-57 °C	A range is typically observed, indicative of purity levels.
Boiling Point	246 °C	At atmospheric pressure (760 mmHg).
137 °C	At reduced pressure (14 mmHg).	
143 °C	At reduced pressure (20 Torr).	
Solubility		
Soluble	Methanol	
Moderately Soluble	Ethanol, Acetone, Chloroform	
Reactive	Water (hydrolyzes to the corresponding dicarboxylic acid)	

In-Depth Analysis of Physical Properties Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant that provides a reliable indication of its purity. For caronic anhydride, the reported melting point range is typically between 52 °C and 57 °C.[1][2][4][5][6] The existence of a range, rather than a sharp melting point, can be attributed to the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Experimental Protocol: Determination of Melting Point (Thiele Tube Method)

A calibrated thermometer and a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) are essential for this determination.

- **Sample Preparation:** A small amount of finely powdered, dry caronic anhydride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the Thiele tube.
- **Heating and Observation:** The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The unique design of the Thiele tube ensures uniform heat distribution through convection currents in the oil.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Causality and Trustworthiness: This method is a self-validating system. A narrow melting point range (e.g., 1-2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point: Understanding Intermolecular Forces and Decomposition

The boiling point of caronic anhydride at atmospheric pressure is 246 °C.[4][5][6][7] This relatively high boiling point for a molecule of its molar mass (140.14 g/mol) is a consequence of its polar nature, arising from the two carbonyl groups and the ether linkage within the anhydride ring. These features lead to significant dipole-dipole interactions between molecules, requiring a substantial amount of energy to overcome and transition into the gaseous phase.

Due to its thermal sensitivity, caronic anhydride is often distilled under reduced pressure to prevent decomposition. Boiling points at reduced pressures, such as 137 °C at 14 mmHg and 143 °C at 20 Torr, are reported.[\[8\]](#)

Experimental Protocol: Vacuum Distillation

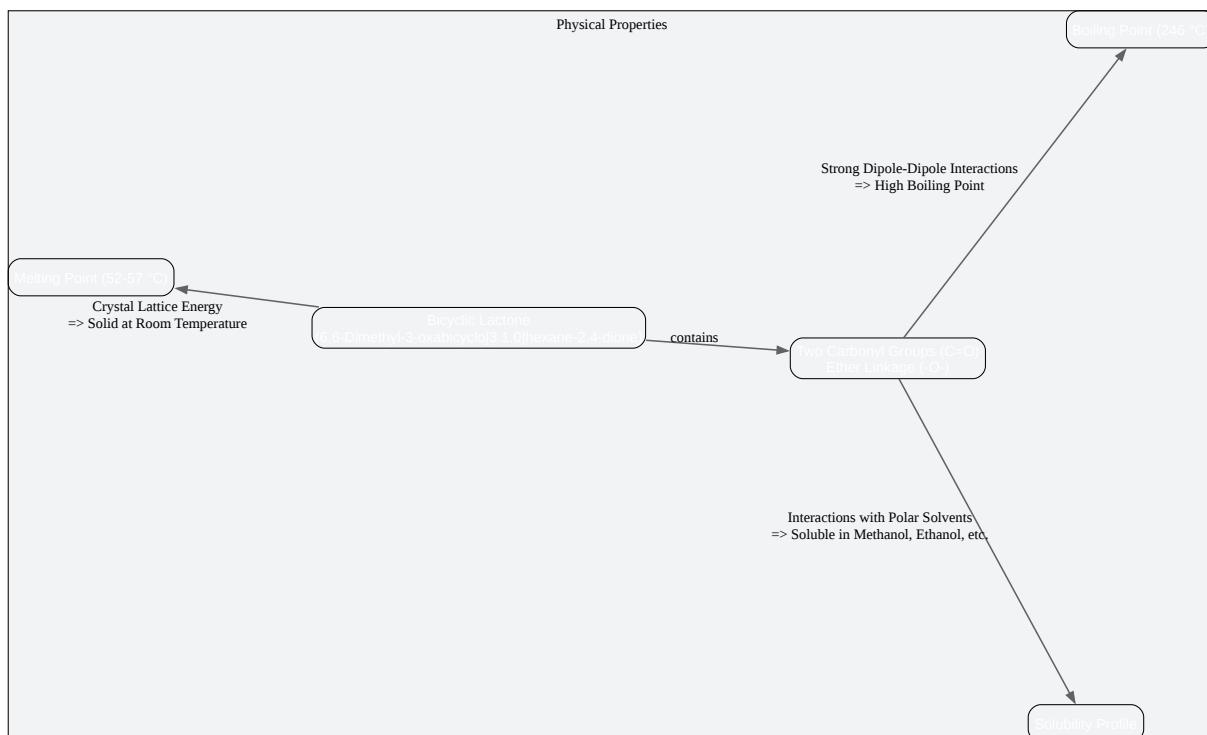
- **Apparatus Setup:** A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints should be securely clamped and lubricated.
- **Sample Introduction:** The caronic anhydride is placed in the distillation flask with a magnetic stir bar to ensure smooth boiling.
- **Vacuum Application:** The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 14-20 Torr).
- **Heating:** The distillation flask is heated using a heating mantle.
- **Fraction Collection:** The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Causality and Trustworthiness: The choice to use vacuum distillation is dictated by the compound's thermal lability. A consistent boiling point during distillation is indicative of a pure substance. Any fluctuations in temperature may signal the presence of impurities with different volatilities.

Solubility: The Principle of "Like Dissolves Like"

The solubility of caronic anhydride is a critical parameter for its use in various reaction media. It is reported to be soluble in methanol and moderately soluble in other common organic solvents such as ethanol, acetone, and chloroform.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This solubility profile is consistent with its molecular structure. The polar anhydride and ether functionalities allow for favorable dipole-dipole interactions with polar protic solvents like methanol and ethanol, and with polar aprotic solvents like acetone. Its solubility in the less polar chloroform can be attributed to a combination of dipole-dipole interactions and London dispersion forces.

Conversely, caronic anhydride is sparingly soluble in water and reacts with it to form the corresponding dicarboxylic acid through hydrolysis of the anhydride ring.^[3] This reactivity with water underscores the importance of handling and storing caronic anhydride under anhydrous conditions.


Experimental Protocol: Qualitative Solubility Testing

- **Sample Preparation:** A small, measured amount of caronic anhydride (e.g., 10 mg) is placed in a series of test tubes.
- **Solvent Addition:** A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube.
- **Observation:** The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble. For water, any signs of reaction (e.g., gas evolution, change in pH) should also be noted.

Causality and Trustworthiness: This systematic approach provides a reliable qualitative assessment of solubility. The results directly inform the choice of appropriate solvents for reactions, recrystallization, and analytical techniques such as NMR spectroscopy.

Visualization of Molecular Structure and Property Relationships

The interplay between the molecular structure of caronic anhydride and its physical properties can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Relationship between caronic anhydride's structure and its physical properties.

Conclusion

The physical properties of caronic anhydride—its melting point, boiling point, and solubility—are direct consequences of its unique molecular structure. A comprehensive understanding and careful experimental determination of these properties are essential for its successful application in research and drug development. The protocols and principles outlined in this guide provide a robust framework for handling and utilizing this important synthetic intermediate with confidence and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Caronic Anhydride CAS 67911-21-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [guidechem.com]
- 4. Cas 67911-21-1,Caronic anhydride | lookchem [lookchem.com]
- 5. 67911-21-1 | CAS DataBase [m.chemicalbook.com]
- 6. Caronic anhydride | 67911-21-1 [chemicalbook.com]
- 7. Caronic anhydride|67911-21-1--Hangzhou ICH Biofarm Co., Ltd. [icemie.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical properties of Caronic anhydride (melting point, boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662030#physical-properties-of-caronic-anhydride-melting-point-boiling-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com